PE859

描述

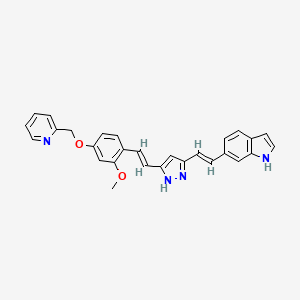

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBZHNVCLPHAKA-NSJFVGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PE859: A Technical Deep Dive into its Mechanism of Action as a Dual Inhibitor of Tau and Amyloid-Beta Aggregation

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PE859, a novel, orally bioavailable small molecule derived from curcumin. This compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease and other tauopathies by directly inhibiting the aggregation of both tau protein and amyloid-beta (Aβ) peptides. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases.

Core Mechanism of Action: Direct Inhibition of Protein Aggregation

This compound's primary mechanism of action is the direct inhibition of the aggregation of both tau and Aβ, key pathological hallmarks of Alzheimer's disease.[1][2] Unlike many therapeutic candidates that target upstream or downstream cellular pathways, this compound appears to interact directly with these amyloidogenic proteins to prevent their misfolding and assembly into neurotoxic oligomers and fibrils.

Inhibition of Tau Aggregation

In vitro studies have shown that this compound effectively inhibits the aggregation of both full-length tau and its three-repeat microtubule-binding domain (3RMBD) in a concentration-dependent manner.[3] The inhibitory effect is observed at an early stage of aggregation, suggesting that this compound may interfere with the initial formation of tau oligomers or granules, which are considered to be highly neurotoxic species.[3] Circular dichroism spectroscopy has revealed that this compound prevents the conformational change of tau into a β-sheet-rich structure, a critical step in the formation of paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[1][3] Transmission electron microscopy has visually confirmed that this compound significantly reduces the formation of tau fibrils.[1][3]

Inhibition of Amyloid-Beta Aggregation

This compound also demonstrates a potent inhibitory effect on the aggregation of Aβ peptides.[2] In vitro assays using thioflavin T (ThT) fluorescence to monitor Aβ fibrillization show a significant reduction in Aβ aggregation in the presence of this compound.[2] This dual-inhibitory action on both tau and Aβ pathology makes this compound a particularly promising candidate for the treatment of Alzheimer's disease, where both pathologies are known to synergistically contribute to neurodegeneration.

While the direct inhibition of aggregation is the well-documented mechanism, the specific signaling pathways modulated by this compound remain to be fully elucidated. Current research has not yet detailed the effects of this compound on upstream tau kinases (such as GSK-3β or CDK5) or phosphatases (like PP2A). The current understanding points towards a direct binding interaction with monomeric or oligomeric species of tau and Aβ, thereby preventing their pathological self-assembly.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| In Vitro Tau Aggregation Inhibition | |

| Tau Construct | This compound Concentration |

| 3RMBD | 0.1 µM |

| 3RMBD | 1.0 µM |

| Full-length tau | 10 µM |

| In Vivo Efficacy in JNPL3 Transgenic Mice | |

| Treatment Group | Relative Amount of Sarkosyl-Insoluble Tau (Mean ± SE) |

| Vehicle | 48.0 ± 13.9 |

| This compound | 14.9 ± 3.5 |

| Data from Okuda et al. (2015).[1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard laboratory practices.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

This assay is used to monitor the kinetics of tau fibril formation in the presence and absence of this compound.

-

Reagent Preparation :

-

Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter through a 0.22 µm syringe filter.

-

Prepare a stock solution of recombinant human tau protein (full-length or 3RMBD) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Procedure :

-

In a 96-well black, clear-bottom plate, add the tau protein solution to a final concentration of 10 µM.

-

Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add an aggregation inducer, such as heparin, to a final concentration of 10 µM.

-

Add ThT to a final concentration of 25 µM.

-

Bring the final volume of each well to 100 µL with assay buffer.

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Transmission Electron Microscopy (TEM) of Tau Fibrils

TEM is used to visualize the morphology of tau aggregates.

-

Sample Preparation :

-

Incubate 10 µM of 3RMBD tau with and without this compound (0.1 µM and 1 µM) at 37°C for 24 hours.

-

Apply a 5 µL aliquot of each sample to a carbon-coated grid for 1 minute.

-

Remove excess sample with filter paper.

-

Stain the grid with 5 µL of 2% phosphotungstic acid for 1 minute.

-

Remove excess stain and allow the grid to air dry.

-

-

Imaging :

-

Examine the grids using a transmission electron microscope at an appropriate magnification.

-

In Vivo Study in JNPL3 Transgenic Mice

This protocol outlines the assessment of this compound's efficacy in a mouse model of tauopathy.

-

Animal Model :

-

Use female JNPL3 transgenic mice, which express human tau with the P301L mutation, leading to the development of motor deficits and tau pathology.

-

-

Drug Administration :

-

Begin oral administration of this compound (e.g., via gavage or in medicated chow) or vehicle to the mice at an age before the typical onset of motor symptoms.

-

Continue daily administration for a predefined period (e.g., 6 months).

-

-

Behavioral Assessment :

-

At regular intervals, assess motor function using tests such as the rotarod, wire hang, or hindlimb clasping tests.

-

-

Biochemical Analysis :

-

At the end of the study, sacrifice the mice and harvest the spinal cords.

-

Prepare tissue homogenates and perform sequential extraction to isolate different tau fractions (tris-soluble, sarkosyl-soluble, and sarkosyl-insoluble).

-

Quantify the amount of tau in each fraction using Western blotting with appropriate anti-tau antibodies.

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Preclinical Evaluation of PE859dot

digraph "PE859_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [label="Hypothesis:\nthis compound inhibits protein aggregation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Studies", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "ThT_Assay" [label="ThT Fluorescence Assay\n(Tau & Aβ)", fillcolor="#FFFFFF", fontcolor="#202124"]; "TEM" [label="Transmission Electron Microscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; "CD_Spectroscopy" [label="Circular Dichroism Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; "In_Vivo" [label="In Vivo Studies\n(e.g., JNPL3, SAMP8 mice)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Drug_Admin" [label="Oral Administration of this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Behavioral" [label="Behavioral & Cognitive Tests", fillcolor="#FFFFFF", fontcolor="#202124"]; "Biochemical" [label="Biochemical Analysis of Brain Tissue\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Conclusion" [label="Conclusion:\nthis compound reduces pathology and\nimproves function", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "In_Vitro" [color="#5F6368"]; "In_Vitro" -> "ThT_Assay" [color="#5F6368"]; "In_Vitro" -> "TEM" [color="#5F6368"]; "In_Vitro" -> "CD_Spectroscopy" [color="#5F6368"]; "ThT_Assay" -> "In_Vivo" [color="#5F6368", style=dashed]; "TEM" -> "In_Vivo" [color="#5F6368", style=dashed]; "CD_Spectroscopy" -> "In_Vivo" [color="#5F6368", style=dashed]; "In_Vivo" -> "Drug_Admin" [color="#5F6368"]; "Drug_Admin" -> "Behavioral" [color="#5F6368"]; "Behavioral" -> "Biochemical" [color="#5F6368"]; "Biochemical" -> "Conclusion" [color="#5F6368"]; }

References

- 1. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]

- 3. researchgate.net [researchgate.net]

PE859: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PE859 is a novel, orally bioavailable small molecule that has garnered significant attention in the field of neurodegenerative disease research. Identified as a potent dual inhibitor of both tau and amyloid-β (Aβ) aggregation, it represents a promising therapeutic candidate for Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, compiled from peer-reviewed literature and patent documentation. Quantitative data on its biological activity and pharmacokinetic properties are presented in a clear, tabular format. Additionally, this document includes detailed experimental protocols for key assays and visualizations of relevant pathways and workflows to support further research and development efforts.

Chemical Structure and Properties

This compound, systematically named 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, is a curcumin derivative.[1][2][3] Its chemical structure is characterized by a central pyrazole ring linking an indole moiety and a substituted phenyl ring through ethenyl bridges.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₄N₄O₂ | [1] |

| Molecular Weight | 448.52 g/mol | [1] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| CAS Number | 1402727-29-0 | [1] |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2012141228.[1][4] The following is a multi-step synthetic protocol based on the procedures outlined in the patent and related chemical literature.

Overall Synthetic Scheme

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(1H-indol-6-yl)acrylonitrile (Intermediate A)

-

To a solution of 1H-indole-6-carbaldehyde (1 equivalent) in toluene, add potassium carbonate (1.5 equivalents) and diethyl (cyanomethyl)phosphonate (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield (E)-3-(1H-indol-6-yl)acrylonitrile.

Step 2: Synthesis of 4-((Pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (Intermediate B)

-

Dissolve 2-methoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).

-

To this mixture, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde.

Step 3: Synthesis of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine

-

Dissolve (E)-3-(1H-indol-6-yl)acrylonitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

The resulting crude product, 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine, can be used in the next step without further purification.

Step 4: Synthesis of this compound

-

To a solution of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine (1 equivalent) in acetic acid, add 4-((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound.

Biological Activity and Pharmacokinetics

This compound has been demonstrated to inhibit the aggregation of both tau protein and amyloid-β peptides in a concentration-dependent manner.[1][2][5]

Table 2: In Vitro Biological Activity of this compound

| Target | Assay | IC₅₀ (µM) | Reference |

| Tau Aggregation (3RMBD) | Thioflavin T (ThT) fluorescence | 0.81 | [5] |

| Tau Aggregation (full-length) | Thioflavin T (ThT) fluorescence | 2.33 | [5] |

| Amyloid-β Aggregation | Thioflavin T (ThT) fluorescence | Not specified | [2][3] |

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and can cross the blood-brain barrier.[4]

Table 3: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg, oral administration)

| Parameter | Value | Reference |

| Cₘₐₓ (Plasma) | 2.005 µg/mL | [4] |

| Tₘₐₓ (Plasma) | 3 hours | [4] |

| Cₘₐₓ (Brain) | 1.428 µg/g | [4] |

| Tₘₐₓ (Brain) | 6 hours | [4] |

| Brain-to-Plasma Ratio | ~0.8 | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of tau and Aβ protein aggregation.[1][2] This inhibition is believed to occur through the prevention of β-sheet formation, a critical step in the fibrillization process of these proteins.[1]

Caption: Proposed mechanism of action of this compound.

Key Experimental Methodologies

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation

-

Reagents and Materials:

-

Recombinant human tau protein (full-length or fragments like 3RMBD)

-

Heparin (or another aggregation inducer)

-

This compound stock solution (in DMSO)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplates

-

-

Procedure:

-

Prepare a reaction mixture containing tau protein and heparin in the assay buffer.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to allow for aggregation.

-

After incubation, add ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

In Vivo Pharmacokinetic Study in Mice

-

Animals:

-

Use a suitable mouse strain (e.g., C57BL/6 or ICR mice).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in a vehicle like 0.5% carboxymethyl cellulose).

-

Administer a single dose of this compound (e.g., 40 mg/kg) to the mice via oral gavage.

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.5, 1, 3, 6, 12, and 24 hours) post-administration, collect blood samples via cardiac puncture or another appropriate method.

-

Immediately after blood collection, perfuse the animals with saline and collect the brains.

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Homogenize the brain tissue.

-

Extract this compound from the plasma and brain homogenates using a suitable organic solvent.

-

Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the plasma and brain concentrations of this compound versus time.

-

Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the area under the curve (AUC).

-

Conclusion

This compound is a promising drug candidate with a well-defined chemical structure and a feasible synthetic route. Its ability to dually inhibit both tau and Aβ aggregation, coupled with its favorable pharmacokinetic profile, makes it a compelling subject for further investigation in the development of novel therapeutics for Alzheimer's disease and related neurodegenerative disorders. The information provided in this technical guide is intended to serve as a valuable resource for researchers in this field.

References

- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

In Vitro Evidence for PE859 Tau Aggregation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the existing in vitro evidence for the tau aggregation inhibition properties of PE859, a novel curcumin derivative. The information presented is based on published scientific literature and is intended to provide a comprehensive resource for researchers in the field of neurodegenerative diseases and drug development.

Quantitative Data Summary

This compound has been shown to inhibit the aggregation of both full-length human tau (2N4R) and a truncated form containing the three-repeat microtubule-binding domain (3RMBD) in a concentration-dependent manner. The inhibitory activity, as determined by Thioflavin T (ThT) fluorescence assays, is summarized in the table below.

| Tau Construct | Assay Type | Inducer | This compound IC50 (μM) | Reference |

| Full-length human tau (2N4R) | Thioflavin T (ThT) Fluorescence | Heparin | 2.23 | [1] |

| Three-repeat microtubule-binding domain (3RMBD) | Thioflavin T (ThT) Fluorescence | Heparin | 0.81 | [1] |

Key Experiments and Methodologies

The primary in vitro methods used to evaluate the efficacy of this compound as a tau aggregation inhibitor include Thioflavin T (ThT) fluorescence assays, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy.

Thioflavin T (ThT) Fluorescence Assay

This assay is a standard method for monitoring the formation of amyloid fibrils, such as aggregated tau. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Experimental Protocol:

-

Reagents:

-

Recombinant full-length human tau (2N4R) or 3RMBD of human tau

-

This compound dissolved in DMSO

-

Heparin solution (to induce aggregation)

-

Thioflavin T (ThT) solution

-

Phosphate-buffered saline (PBS) or similar buffer system

-

-

Procedure:

-

Tau protein is incubated with varying concentrations of this compound in a suitable buffer.

-

Heparin is added to the mixture to induce tau aggregation.

-

The reaction is incubated at 37°C with continuous shaking.

-

At specified time points, an aliquot of the reaction mixture is transferred to a microplate.

-

ThT solution is added to each well.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 444 nm and 485 nm, respectively.

-

The inhibition of tau aggregation is determined by the reduction in ThT fluorescence in the presence of this compound compared to a vehicle control.

-

Transmission Electron Microscopy (TEM)

TEM is employed to directly visualize the morphology of tau aggregates and to assess the effect of this compound on fibril formation.

Experimental Protocol:

-

Sample Preparation:

-

Reaction mixtures containing 10 μM 3RMBD, 10 μM heparin, and varying concentrations of this compound (e.g., 0, 0.1, or 1 μM) are incubated at 37°C for 24 hours.[1]

-

A small aliquot of each reaction mixture is applied to a carbon-coated grid.

-

-

Staining:

-

The grids are stained with a 2% solution of phosphotungstic acid.[1]

-

-

Imaging:

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is utilized to analyze the secondary structure of the tau protein and to determine if this compound prevents the conformational change from a random coil to a β-sheet structure, which is characteristic of tau aggregation.

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Analysis:

-

A decrease in the negative peak at approximately 220 nm in the presence of this compound indicates an inhibition of β-sheet formation.[1]

-

Visualizations

Experimental Workflow for In Vitro Tau Aggregation Inhibition Assays

References

In-Depth Technical Guide: Discovery and Development of PE859

For Researchers, Scientists, and Drug Development Professionals

Abstract

PE859 is a novel, orally bioavailable small molecule derived from curcumin, engineered to combat the core pathologies of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It is designed to serve as a detailed resource for researchers and professionals in the field of neurodegenerative disease drug development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's proposed mechanism of action through signaling pathway and experimental workflow diagrams.

Introduction

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks are believed to be central to the synaptic dysfunction and neuronal loss that underlie the cognitive decline in AD. This compound was developed as a dual inhibitor of both Aβ and tau aggregation, a therapeutic strategy aimed at simultaneously targeting two key pathogenic processes in AD.

Discovery and Preclinical Development

This compound is a synthetic derivative of curcumin, a natural compound known for its pleiotropic effects, including anti-inflammatory and antioxidant properties. Curcumin itself has shown some efficacy in preclinical models of AD, but its therapeutic potential has been limited by poor bioavailability. This compound was designed to improve upon the drug-like properties of curcumin while retaining its beneficial effects on protein aggregation.

Preclinical development of this compound has involved a series of in vitro and in vivo studies to assess its efficacy and mechanism of action. These studies have demonstrated that this compound effectively inhibits the aggregation of both Aβ and tau, protects against Aβ-induced cytotoxicity, and improves cognitive and motor function in mouse models of AD and tauopathy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Target | Metric | Value | Reference |

| Aβ Aggregation Assay | Aβ1-40 | IC50 | ~1 µM | [1][2] |

| Tau Aggregation Assay | 3RMBD | IC50 | 0.81 µM | [3] |

| Full-length tau | IC50 | 2.33 µM | [3] | |

| Cytotoxicity Assay | Aβ1-40 induced | EC50 | ~1 µM | [4] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (40 mg/kg, oral administration)

| Parameter | Value | Unit | Reference |

| Cmax (Blood) | 2.005 ± 0.267 | µg/mL | [5] |

| Tmax (Blood) | 3 | hours | [5] |

| Cmax (Brain) | 1.428 ± 0.413 | µg/g | [5] |

| Tmax (Brain) | 6 | hours | [5] |

| AUC (Blood) | 16.24 | µg·hr/mL | [5] |

| AUC (Brain) | 13.03 | µg·hr/g | [5] |

| Brain/Plasma Ratio | 0.80 | - | [5] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment | Outcome | Result | Reference |

| SAMP8 Mice | 1 or 3 mg/kg/day, oral | Passive Avoidance Test | Ameliorated cognitive dysfunction | [1] |

| Aggregated Aβ and Tau | Reduced levels in the brain | [1] | ||

| JNPL3 (P301L) Mice | 40 mg/kg/day, oral | Motor Dysfunction | Delayed onset and progression | [2] |

| Sarkosyl-insoluble Tau | Significantly reduced levels | [2] |

Experimental Protocols

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)

This protocol is based on the methods described in the preclinical studies of this compound[1][2].

-

Preparation of Aβ1-40: Lyophilized Aβ1-40 peptide is dissolved in a suitable solvent (e.g., 100% 1,1,1,3,3,3-hexafluoro-2-propanol) and then lyophilized again to ensure a monomeric state. The peptide is then dissolved in phosphate-buffered saline (PBS) to a final concentration of 10 µM.

-

Incubation with this compound: Aβ1-40 solution is incubated with various concentrations of this compound (e.g., 0.3, 1, 3, or 10 µM) or vehicle control at 37°C for 48 to 96 hours with gentle agitation.

-

Thioflavin T (ThT) Fluorescence Measurement: After incubation, an aliquot of each sample is mixed with ThT solution (final concentration of approximately 5 µM) in a 96-well black plate.

-

Data Acquisition: Fluorescence intensity is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm. A decrease in fluorescence intensity in the presence of this compound indicates inhibition of Aβ aggregation.

Tau Aggregation Assay (Thioflavin T)

This protocol is adapted from methodologies used in the evaluation of tau aggregation inhibitors[3].

-

Preparation of Tau Protein: Recombinant full-length human tau protein or a fragment such as the three-repeat microtubule-binding domain (3RMBD) is expressed and purified.

-

Induction of Aggregation: Tau protein (e.g., 10 µM) is incubated with an aggregation inducer, such as heparin (e.g., 2.5 µM), in the presence of various concentrations of this compound or vehicle control.

-

Incubation: The mixture is incubated at 37°C with continuous shaking for a specified period (e.g., up to 72 hours).

-

ThT Fluorescence Measurement: At selected time points, aliquots are taken and mixed with ThT solution in a 96-well plate.

-

Data Acquisition: Fluorescence is measured as described in the Aβ aggregation assay. Inhibition of tau aggregation is indicated by a reduction in ThT fluorescence.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the study by Okuda et al. (2017)[4].

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells are treated with Aβ1-40 (10 µM) alone or in combination with various concentrations of this compound (0.1, 0.3, 1, or 3 µM) for 72 hours. Control groups include untreated cells and cells treated with this compound alone.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm using a microplate reader. Increased absorbance in the presence of this compound indicates a protective effect against Aβ-induced cytotoxicity.

Passive Avoidance Test in SAMP8 Mice

This protocol is based on the methods used to assess cognitive function in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model[1].

-

Apparatus: A step-through passive avoidance apparatus consisting of a brightly lit compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.

-

Training (Acquisition Trial): Each mouse is placed in the lit compartment. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Retention Trial: 24 hours after the training, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).

-

Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of improved learning and memory. The effect of this compound is assessed by comparing the latencies of treated and vehicle control groups.

Rotarod Test in JNPL3 P301L Mice

This protocol is used to evaluate motor coordination and balance in the JNPL3 P301L tau transgenic mouse model[2].

-

Apparatus: An accelerating rotarod apparatus.

-

Acclimation and Training: Mice are acclimated to the apparatus and may undergo a training session at a constant low speed.

-

Testing: Mice are placed on the rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: The latency to fall from the rod is recorded for each mouse over several trials.

-

Data Analysis: An increased latency to fall in the this compound-treated group compared to the vehicle group indicates an improvement in motor function.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of both Aβ and tau protein aggregation. By binding to the monomeric or early oligomeric forms of these proteins, this compound is thought to prevent their conformational change into β-sheet-rich structures, thereby inhibiting the formation of toxic oligomers and fibrils.

While the direct molecular interactions of this compound with signaling pathway components are still under investigation, its ability to reduce the burden of toxic Aβ and tau species has significant downstream effects on neuronal signaling. The accumulation of Aβ and hyperphosphorylated tau is known to disrupt multiple signaling pathways crucial for neuronal survival and function.

Proposed Impact on Tau Phosphorylation Signaling

Hyperphosphorylation of tau is a critical step in the formation of NFTs and is regulated by a balance between the activities of tau kinases and phosphatases. Glycogen synthase kinase 3β (GSK-3β) is a primary tau kinase, while protein phosphatase 2A (PP2A) is the major tau phosphatase in the brain. In AD, the activity of GSK-3β is often elevated, and the activity of PP2A is reduced, leading to a state of tau hyperphosphorylation.

Although direct enzymatic assays with this compound on GSK-3β or PP2A have not been reported, by reducing the pool of aggregation-prone tau, this compound may indirectly influence these pathways. A reduction in soluble, pathological tau species could lead to a normalization of kinase and phosphatase activities.

Caption: Proposed mechanism of this compound on the tau phosphorylation pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action targeting both amyloid-beta and tau pathology. Its improved pharmacokinetic profile over its parent compound, curcumin, and demonstrated efficacy in preclinical models warrant further investigation and development. This technical guide provides a foundational resource for scientists and researchers to understand the discovery and development of this compound and to inform future studies in the field of neurodegenerative disease therapeutics.

References

- 1. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 2. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Phosphatases and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PE859 in Preventing Neurofibrillary Tangle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurofibrillary tangles (NFTs), intracellular aggregates of hyperphosphorylated tau protein, are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. The aggregation of tau is a critical step in the neurodegenerative cascade, making it a key therapeutic target. This technical guide provides an in-depth overview of PE859, a novel small molecule inhibitor of tau aggregation. We will explore its mechanism of action, present quantitative data from key preclinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the associated pathways and workflows.

Introduction to this compound

This compound, with the chemical name 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, is a synthetic derivative of curcumin.[1] It has been identified as a potent inhibitor of tau aggregation, showing promise in preclinical models of tauopathies.[2][3] Furthermore, subsequent research has highlighted its dual inhibitory effect on both amyloid-beta and tau aggregation, suggesting a broader therapeutic potential for Alzheimer's disease.[4]

Mechanism of Action

This compound directly interferes with the aggregation process of the tau protein.[2] In tauopathies, the microtubule-associated protein tau detaches from microtubules, becomes hyperphosphorylated, and begins to self-aggregate.[5] This process starts with the formation of small oligomers, which then grow into larger filaments and eventually form the characteristic NFTs.[2]

This compound is believed to inhibit tau aggregation at an early stage, potentially interfering with the formation of oligomers or their subsequent assembly into larger structures.[2] Evidence suggests that this compound exerts its inhibitory effect by preventing the formation of beta-sheet structures, which are critical for the aggregation of tau into paired helical filaments (PHFs).[2]

Quantitative Data

The inhibitory efficacy of this compound on tau aggregation has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

| In Vitro Inhibition of Tau Aggregation | |

| Tau Construct | IC50 Value (μM) |

| 3RMBD (three-repeat microtubule-binding domain) | 0.81[2][6] |

| Full-length tau (2N4R) | 2.23[2] |

| In Vivo Pharmacokinetics in Mice (40 mg/kg, oral administration) | |

| Parameter | Value |

| Maximum Concentration (Cmax) in Blood | 2.005 ± 0.267 μg/mL[2] |

| Time to Maximum Concentration (Tmax) in Blood | 3 hours[2] |

| Maximum Concentration (Cmax) in Brain | 1.428 ± 0.413 μg/g[2] |

| Time to Maximum Concentration (Tmax) in Brain | 6 hours[2] |

| In Vivo Efficacy in JNPL3 Transgenic Mice (40 mg/kg/day for 6 months) | |

| Outcome Measure | Result |

| Sarkosyl-insoluble aggregated tau | Significantly reduced[2][3] |

| Onset and progression of motor dysfunction | Significantly delayed[2][7] |

| Neuronal cell number (NeuN-positive cells) | Higher in this compound-treated mice compared to vehicle[2] |

Experimental Protocols

In Vitro Tau Aggregation Assay

This assay is used to assess the direct inhibitory effect of this compound on tau protein aggregation.

Methodology:

-

Protein Preparation: Recombinant human tau protein (either full-length or fragments like 3RMBD) is expressed and purified.

-

Aggregation Induction: Tau protein is incubated under conditions that promote aggregation, typically involving an aggregation inducer like arachidonic acid or heparin, at 37°C with agitation.

-

Inhibitor Treatment: this compound is added to the tau protein solution at various concentrations before the induction of aggregation. A vehicle control (e.g., DMSO) is also included.

-

Monitoring Aggregation: The extent of tau aggregation is monitored over time using a fluorescent dye called Thioflavin T (ThT). ThT binds to beta-sheet structures in the aggregated tau, resulting in an increase in fluorescence intensity.

-

Data Analysis: The fluorescence intensity is measured at different time points, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of tau aggregation.

In Vivo Studies in JNPL3 Transgenic Mice

These studies evaluate the therapeutic efficacy of this compound in a living organism that develops tau pathology.

Methodology:

-

Animal Model: JNPL3 transgenic mice, which express a mutant form of human tau (P301L) and develop progressive motor dysfunction and neurofibrillary tangles, are used.[2]

-

Drug Administration: this compound is administered orally to the mice, typically mixed in their food or administered by gavage, at a specific dose (e.g., 40 mg/kg/day) for a defined period (e.g., 6 months).[2][7] A control group receives a vehicle.

-

Behavioral Assessment: Motor function is assessed using tests like the tail hanging test and the rotarod test to determine the onset and progression of motor deficits.[2][7]

-

Biochemical Analysis: After the treatment period, the brains and spinal cords of the mice are collected. The levels of different forms of tau (soluble, insoluble, and aggregated) are measured using techniques like Western blotting with specific antibodies (e.g., AT8 for phosphorylated tau). Sarkosyl extraction is often used to separate the insoluble, aggregated tau.[2]

-

Histopathological Analysis: Brain and spinal cord tissues are sectioned and stained to visualize neurofibrillary tangles and assess neuronal loss. Immunohistochemistry with antibodies against phosphorylated tau and neuronal markers (e.g., NeuN) is performed.[2]

Visualizations

Signaling Pathway

References

- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 2. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

The Potential of PE859 in Tauopathies: An In-depth Technical Review of Early-Stage Research

For Immediate Release

This whitepaper provides a comprehensive technical overview of the early-stage research on PE859, a novel small molecule inhibitor of tau protein aggregation, for an audience of researchers, scientists, and drug development professionals. The document synthesizes preclinical data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's potential as a therapeutic agent for tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease.

Core Findings on this compound

This compound, a synthetic derivative of curcumin, has demonstrated significant efficacy in preclinical models of tauopathy.[1][2] Early research indicates that this compound directly inhibits the aggregation of tau protein, a key pathological hallmark of these diseases.[1][3] Furthermore, studies have shown that this compound can also inhibit the aggregation of amyloid-β, suggesting a dual-modality action that could be beneficial for Alzheimer's disease.[2][4] Oral administration of this compound in a transgenic mouse model of tauopathy resulted in a notable reduction of aggregated tau in the central nervous system and a corresponding prevention of motor dysfunction progression.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibition of Tau Aggregation

| Tau Construct | Assay | IC50 (μM) | Reference |

| 3RMBD (three-repeat microtubule-binding domain) | Thioflavin T (ThT) fluorescence assay | 0.81 | [3] |

| Full-length tau (2N4R) | Thioflavin T (ThT) fluorescence assay | 2.23 | [3] |

Table 2: In Vivo Efficacy in JNPL3 P301L Tau Transgenic Mice

| Parameter | Vehicle Group | This compound Treatment Group (40 mg/kg/day) | p-value | Reference |

| Sarkosyl-insoluble aggregated tau | - | Significant reduction | < 0.05 | [1] |

| Motor dysfunction (tail hanging test) | 57.1% of mice showed dysfunction | 30.6% of mice showed dysfunction | 0.006 | [5] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Time | Reference |

| Cmax (plasma) | 2.005 ± 0.267 µg/mL | 3 hours | [5] |

| Cmax (brain) | 1.428 ± 0.413 µg/g | 6 hours | [5] |

| AUC (plasma) | 16.24 µg·h/mL | - | [5] |

| AUC (brain) | 13.03 µg·h/g | - | [5] |

| Brain/Plasma Ratio (AUC) | 0.80 | - | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro Tau Aggregation Assay (Thioflavin T Fluorescence)

-

Protein Preparation: Recombinant human tau (full-length 2N4R or 3RMBD fragment) was expressed in E. coli and purified.

-

Aggregation Induction: Tau protein (10 µM) was incubated with heparin (2.5 µM) in phosphate-buffered saline (PBS) at 37°C to induce aggregation.

-

Compound Incubation: this compound, dissolved in DMSO, was added to the tau-heparin mixture at various concentrations. The final DMSO concentration was kept below 1%.

-

Fluorescence Measurement: Thioflavin T (ThT) was added to the reaction mixture at a final concentration of 5 µM. ThT fluorescence, which correlates with the amount of aggregated tau, was measured at an excitation wavelength of 440 nm and an emission wavelength of 485 nm using a fluorescence plate reader. Measurements were taken at regular intervals over 24-48 hours.

In Vivo Study in JNPL3 P301L Tau Transgenic Mice

-

Animal Model: Male JNPL3 transgenic mice, which express the human P301L tau mutation and develop progressive motor deficits, were used.

-

Drug Administration: this compound was formulated in a vehicle solution and administered orally to the mice at a dose of 40 mg/kg/day for 6 months. A control group received the vehicle only.

-

Behavioral Assessment: Motor function was assessed weekly using the tail hanging test and the rotarod test.

-

Tissue Collection and Analysis: At the end of the study, mice were euthanized, and brain and spinal cord tissues were collected.

-

Biochemical Analysis: The levels of sarkosyl-insoluble aggregated tau were quantified using western blot analysis with anti-tau antibodies.

Pharmacokinetic Analysis

-

Dosing: A single oral dose of this compound (40 mg/kg) was administered to male ICR mice.

-

Sample Collection: Blood and brain samples were collected at various time points post-administration (1, 3, 6, 10, 15, and 24 hours).

-

Sample Preparation: Plasma was separated from blood by centrifugation. Brain tissue was homogenized.

-

LC-MS/MS Analysis: The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and experimental workflow.

Caption: Proposed mechanism of this compound in inhibiting tau aggregation.

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Caption: Logical relationship of this compound as a derivative of curcumin.

References

- 1. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 3. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. researchgate.net [researchgate.net]

PE859: A Technical Guide to its Foundational Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

PE859 is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly those characterized by the pathological aggregation of tau and amyloid-beta (Aβ) proteins. As a derivative of curcumin, this compound has been engineered to improve upon the pharmacokinetic properties of its parent compound while retaining and enhancing its neuroprotective activities. This technical guide provides an in-depth overview of the foundational preclinical studies that have established the neuroprotective profile of this compound, with a focus on its inhibitory effects on protein aggregation, in vivo efficacy, and putative mechanisms of action. The information is presented to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of neurodegenerative disorders.

In Vitro Efficacy: Inhibition of Protein Aggregation

This compound has demonstrated potent inhibitory activity against the aggregation of both tau and amyloid-beta, the two key pathological hallmarks of Alzheimer's disease and other neurodegenerative tauopathies.

Tau Aggregation Inhibition

In vitro studies have shown that this compound effectively inhibits the heparin-induced aggregation of both a truncated form of tau containing the microtubule-binding repeat domains (3RMBD) and full-length tau in a concentration-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Target | Assay Type | IC50 Value (µM) |

| Tau (3RMBD) | Thioflavin T (ThT) Fluorescence Assay | 0.81[1] |

| Full-Length Tau | Thioflavin T (ThT) Fluorescence Assay | 2.23[1] |

Amyloid-β Aggregation Inhibition

This compound also acts as a dual inhibitor by targeting the aggregation of amyloid-beta peptides.[2] Studies have demonstrated that this compound inhibits the aggregation of Aβ1-40 in a concentration-dependent manner.[3] While a specific IC50 value has not been reported in the foundational literature, significant inhibition was observed at concentrations ranging from 0.3 to 10 µM.[3]

| Target | Assay Type | Effective Concentrations (µM) |

| Amyloid-β (1-40) | Thioflavin T (ThT) Fluorescence Assay | 0.3 - 10[3] |

In Vivo Efficacy and Pharmacokinetics

The neuroprotective effects of this compound have been validated in a transgenic mouse model of tauopathy (JNPL3), and its pharmacokinetic profile demonstrates its suitability for in vivo applications.

Pharmacokinetic Profile

Following oral administration in mice, this compound demonstrates good absorption and brain penetration.[1][4] This is a critical attribute for a centrally acting therapeutic agent.

| Parameter | Value |

| Administration Route | Oral |

| Dose | 40 mg/kg[1] |

| Cmax (Blood) | 2.005 ± 0.267 µg/ml at 3 hours[1] |

| Cmax (Brain) | 1.428 ± 0.413 µg/g at 6 hours[1] |

| Brain-to-Plasma Ratio (AUC) | 0.80[1][4] |

In Vivo Neuroprotective Effects in a Tauopathy Mouse Model

Long-term oral administration of this compound to JNPL3 transgenic mice, which express a mutant form of human tau and develop progressive motor dysfunction, resulted in significant neuroprotective effects.[1]

| Animal Model | Treatment | Duration | Key Outcomes |

| JNPL3 (P301L human tau) Transgenic Mice | 40 mg/kg/day this compound (oral) | 6 months | - Significant reduction of sarkosyl-insoluble aggregated tau in the spinal cord.[1]- Prevention of the onset and progression of motor dysfunction.[1]- Significant improvement in tail hanging test (p=0.006) and rotarod test (p=0.013).[1] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Tau and Aβ Aggregation

This assay is used to monitor the formation of β-sheet-rich structures, characteristic of amyloid fibrils.

-

Reagents:

-

Recombinant human tau protein (full-length or 3RMBD) or synthetic Aβ1-40 peptide.

-

Heparin (for inducing tau aggregation).

-

Thioflavin T (ThT) solution.

-

This compound at various concentrations.

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Incubate the protein (tau or Aβ) with the aggregation inducer (heparin for tau) and different concentrations of this compound or vehicle control at 37°C with continuous agitation.

-

At specified time points, aliquots of the reaction mixture are transferred to a microplate.

-

ThT solution is added to each well.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in ThT fluorescence compared to the vehicle control at the final time point.

-

Sarkosyl-Insoluble Tau Extraction

This method is used to isolate aggregated, pathological tau from brain tissue.

-

Reagents:

-

Brain tissue (e.g., spinal cord from JNPL3 mice).

-

Homogenization buffer.

-

Sarkosyl (N-lauroylsarcosinate sodium salt) solution.

-

Ultracentrifuge.

-

SDS-PAGE and Western blot reagents.

-

Anti-tau antibodies.

-

-

Procedure:

-

Homogenize brain tissue in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Incubate the supernatant with sarkosyl solution.

-

Ultracentrifuge the sarkosyl-treated sample at high speed (e.g., 100,000 x g) to pellet the insoluble aggregated tau.

-

Wash the pellet to remove contaminants.

-

Resuspend the final pellet in a sample buffer for analysis by SDS-PAGE and Western blotting using anti-tau antibodies to quantify the amount of aggregated tau.

-

Signaling Pathways and Mechanisms of Action

While the primary mechanism of this compound's neuroprotective effect is attributed to the direct inhibition of tau and Aβ aggregation, its structural relationship to curcumin suggests the involvement of other neuroprotective pathways. Curcumin and its derivatives are known to possess antioxidant and anti-inflammatory properties.[5] A putative signaling pathway for the neuroprotective effects of this compound, based on the known activities of curcuminoids, is proposed below.

References

- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

Unveiling the Molecular Landscape: An In-depth Technical Guide to the Putative Binding Sites of PE859 on Tau Protein

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current understanding of the binding interactions between the novel tau aggregation inhibitor, PE859, and the tau protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative diseases, particularly those focused on tauopathies such as Alzheimer's disease. While the precise binding sites of this compound on the tau protein have not yet been definitively elucidated through high-resolution structural studies, this guide synthesizes the available preclinical data to postulate the most probable interaction domains and the compound's mechanism of action.

Executive Summary

This compound, a derivative of curcumin, has emerged as a promising small molecule inhibitor of both amyloid-β and tau protein aggregation, key pathological hallmarks of Alzheimer's disease.[1][2] In vitro and in vivo studies have demonstrated its efficacy in reducing aggregated tau and ameliorating cognitive deficits in animal models.[2][3][4] The primary mechanism of action appears to be the inhibition of the formation of β-sheet structures, which are critical for the pathological aggregation of tau. Although direct structural evidence is pending, the microtubule-binding region (MBR) of the tau protein, particularly the hexapeptide motifs ³⁰⁶VQIVYK³¹¹ (PHF6) and ²⁷⁵VQIINK²⁸⁰, are strongly implicated as the putative binding sites for this compound. This guide will delve into the supporting evidence for this hypothesis, present the quantitative data on this compound's inhibitory activity, detail the experimental protocols used in its evaluation, and provide visualizations of the proposed mechanisms and workflows.

Proposed Mechanism of Action: Inhibition of β-Sheet Formation

The pathological aggregation of tau is characterized by a conformational change from its natively unfolded state to a highly organized, β-sheet-rich structure that forms paired helical filaments (PHFs) and ultimately neurofibrillary tangles (NFTs).[3] The inhibitory effect of this compound on tau aggregation is attributed to its ability to interfere with this process. Circular dichroism spectroscopy has shown that in the presence of this compound, the formation of β-sheet structures in tau is significantly reduced. This suggests that this compound may bind to tau monomers or early-stage oligomers, stabilizing a conformation that is less prone to aggregation.

The Putative Binding Sites on Tau Protein

While definitive experimental determination of the binding sites of this compound on the tau protein is not yet available in the public domain, a strong hypothesis can be formulated based on the known mechanisms of tau aggregation. The MBR of tau is central to its aggregation propensity. Within the MBR, two hexapeptide motifs, ³⁰⁶VQIVYK³¹¹ in the third repeat (R3) and ²⁷⁵VQIINK²⁸⁰ in the second repeat (R2), are known to be essential for the formation of the β-sheet structures that drive aggregation. It is therefore highly probable that this compound exerts its inhibitory effect by directly interacting with these critical regions.

The Microtubule-Binding Region (MBR)

The MBR of tau, comprising four imperfect repeat domains (R1-R4), is not only responsible for binding to microtubules but is also the core component of the aggregated tau found in NFTs. The inhibition of aggregation of a truncated tau construct containing only three microtubule-binding domains (3MBD) by this compound further supports the MBR as the primary target.[3]

The Hexapeptide Motifs: VQIVYK and VQIINK

The hexapeptide motifs ³⁰⁶VQIVYK³¹¹ and ²⁷⁵VQIINK²⁸⁰ are highly amyloidogenic and are considered the nucleation sites for tau aggregation. These short sequences can self-assemble into β-sheet-rich fibrils. Computational studies on other tau aggregation inhibitors have frequently identified these motifs as key binding sites.[1] It is plausible that this compound, through hydrophobic and hydrogen bonding interactions, binds to these motifs, thereby preventing their conformational transition into β-sheets and subsequent oligomerization.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound on tau aggregation has been quantified in in vitro assays. The following table summarizes the key findings from a study by Okuda et al. (2015).

| Tau Construct | Assay | IC₅₀ (μM) | Reference |

| 3RMBD (three-repeat microtubule-binding domain) | Thioflavin T aggregation assay | 0.81 | Okuda et al., 2015 |

| Full-length tau (2N4R) | Thioflavin T aggregation assay | 2.33 | Okuda et al., 2015 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the evaluation of this compound's effect on tau aggregation.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of β-sheet-rich amyloid fibrils in real-time.

-

Protein Preparation: Recombinant full-length human tau protein (2N4R isoform) or a truncated construct such as 3RMBD is expressed and purified.

-

Reaction Mixture: The tau protein is incubated in an aggregation-inducing buffer (e.g., containing heparin or arachidonic acid) in the presence or absence of various concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at 37°C with continuous shaking to promote aggregation.

-

Fluorescence Measurement: At specific time points, aliquots of the reaction mixture are transferred to a microplate, and Thioflavin T (ThT) is added. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet structures.

-

Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~440 nm, emission ~485 nm). The IC₅₀ value is calculated by determining the concentration of this compound that inhibits 50% of the tau aggregation compared to the control.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology of the tau aggregates formed in the in vitro assays.

-

Sample Preparation: Aliquots from the in vitro aggregation assay (with and without this compound) are applied to carbon-coated copper grids.

-

Staining: The grids are stained with a heavy metal stain, such as uranyl acetate or phosphotungstic acid, to enhance contrast.

-

Imaging: The grids are then examined under a transmission electron microscope to visualize the presence and morphology of tau fibrils. In the presence of effective inhibitors like this compound, a significant reduction in the number and length of fibrils is expected.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed binding of this compound to hexapeptide motifs within the MBR of tau, inhibiting aggregation.

Caption: Workflow for evaluating the inhibitory effect of this compound on tau aggregation.

Future Directions

To conclusively identify the binding sites of this compound on the tau protein, high-resolution structural biology techniques are required. Co-crystallization of this compound with tau fragments containing the MBR or the specific hexapeptide motifs for X-ray crystallography, or the use of saturation transfer difference nuclear magnetic resonance (STD-NMR) spectroscopy with full-length tau, would provide direct evidence of the binding interface at an atomic level. Furthermore, computational molecular docking and molecular dynamics simulations could offer valuable insights into the binding energetics and the specific amino acid residues involved in the interaction. Such studies would be instrumental in the rational design of next-generation tau aggregation inhibitors with improved potency and specificity.

References

- 1. Frontiers | Computational Insights Into the Inhibition Mechanism of Proanthocyanidin B2 on Tau Hexapeptide (PHF6) Oligomer [frontiersin.org]

- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel tau aggregation inhibitor, reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PE859 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

PE859 is a novel, orally bioavailable small molecule that has demonstrated efficacy in preclinical mouse models as an inhibitor of tau protein aggregation.[1][2][3] It also appears to inhibit the aggregation of amyloid-β. As the accumulation of aggregated tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, this compound presents a promising therapeutic candidate.[1][2][3] These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage, administration, and pharmacokinetics of this compound in mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

| Parameter | Details | Mouse Strain(s) | Reference |

| Dosage | 40 mg/kg/day | JNPL3 (P301L) | |

| Route of Administration | Oral (gavage) | JNPL3 (P301L), ICR | |

| Formulation (Chronic Study) | 5 mg/mL solution in 80% PEG400 and 20% water | JNPL3 (P301L) | |

| Formulation (PK Study) | 5 mg/mL solution in 80% PEG400, 10% HCO40, and 10% water | ICR | |

| Treatment Duration | 6 months (from 9 to 15 months of age) | JNPL3 (P301L) |

Table 2: Pharmacokinetic Properties of this compound in ICR Mice (40 mg/kg, Oral Administration)

| Parameter | Value | Time of Measurement | Reference |

| Cmax (Blood) | 2.005 ± 0.267 µg/mL | 3 hours | |

| Cmax (Brain) | 1.428 ± 0.413 µg/g | 6 hours | |

| AUC (Blood) | 16.24 µg·hr/mL | 0-24 hours | |

| AUC (Brain) | 13.03 µg·hr/g | 0-24 hours | |

| Brain-Plasma Ratio (AUC) | 0.80 | 0-24 hours |

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration to mice, based on the formulations used in published studies.

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG400)

-

Deionized or distilled water

-

(For PK studies) HCO40 (polyoxyethylene castor oil derivative)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure for Chronic Study Formulation (5 mg/mL in 80% PEG400 / 20% Water):

-

Calculate Required Volumes: Determine the total volume of dosing solution needed. For a 25g mouse receiving a 40 mg/kg dose, the volume of a 5 mg/mL solution would be 0.2 mL.

-

Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.

-

Prepare Vehicle: In a separate sterile tube, prepare the 80% PEG400 / 20% water vehicle by combining the appropriate volumes of each component. For example, to make 10 mL of vehicle, mix 8 mL of PEG400 with 2 mL of water.

-

Dissolve this compound: Add the vehicle to the tube containing the this compound powder.

-

Solubilize: Tightly cap the tube and vortex vigorously. If necessary, use a magnetic stirrer at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the prepared solution as per stability data for the compound, typically protected from light.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol provides a step-by-step guide for the safe and effective oral administration of this compound to mice.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped stainless steel)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the correct dosing volume.

-

Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if it is not already indicated.

-

-

Dosing:

-

Draw the calculated volume of the this compound solution into the syringe.

-

Hold the restrained mouse in a vertical position to straighten the esophagus.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the tip of the needle as you gently advance it to the predetermined depth. Do not force the needle. If resistance is met, withdraw and reposition.

-

Once the needle is correctly positioned, dispense the solution slowly and steadily.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the needle along the same path of insertion.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of this compound in the tau aggregation pathway.

Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.

References

- 1. This compound, a Novel Tau Aggregation Inhibitor, Reduces Aggregated Tau and Prevents Onset and Progression of Neural Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Curcumin Derivative, Inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Application Notes and Protocols: Utilizing Circular Dichroism to Investigate the Inhibitory Effect of PE859 on Tau Protein Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tauopathies, including Alzheimer's disease, are neurodegenerative disorders characterized by the abnormal aggregation of the microtubule-associated protein tau into neurofibrillary tangles.[1][2][3][4] This aggregation process involves a conformational change in the tau protein, from its native random coil structure to a pathological β-sheet-rich conformation. Therefore, inhibiting tau aggregation is a promising therapeutic strategy.[1][2][3][4] PE859 is a novel small molecule inhibitor of tau aggregation that has been shown to reduce the amount of aggregated tau and prevent the progression of neural dysfunction in preclinical models.[1][2][3][4]

Circular dichroism (CD) spectroscopy is a powerful biophysical technique used to study the secondary structure of proteins in solution.[5][6][7] This method is particularly well-suited for monitoring the conformational changes that occur during tau aggregation. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide quantitative information on the secondary structural elements of a protein, such as α-helices, β-sheets, and random coils.[5][6] These application notes provide a detailed protocol for using circular dichroism to study the inhibitory effect of this compound on the heparin-induced aggregation of the tau protein's microtubule-binding repeat domain.

Application Notes

Principle of the Assay

The aggregation of the tau protein is associated with a significant conformational change from a largely unfolded or random coil structure to a highly ordered β-sheet structure. Circular dichroism spectroscopy is highly sensitive to these structural changes. The far-UV CD spectrum of a random coil protein lacks distinct features, while the formation of a β-sheet structure results in a characteristic negative band around 220 nm.[1]

This assay utilizes CD spectroscopy to monitor the formation of β-sheet structures in a fragment of the tau protein containing the three microtubule-binding domains (3RMBD) in the presence of the aggregation inducer, heparin. The inhibitory effect of this compound on tau aggregation is quantified by measuring the reduction in the CD signal at 220 nm in the presence of the compound compared to the control (in the absence of this compound). A smaller negative peak at 220 nm in the presence of this compound indicates the inhibition of β-sheet formation and, consequently, the inhibition of tau aggregation.[1]

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on the secondary structure of aggregated tau protein using circular dichroism.

| Sample | Wavelength of Minimum Ellipticity (nm) | Interpretation |

| Aggregated Tau (3RMBD) without this compound | ~220 | Formation of β-sheet structure, characteristic of tau aggregation.[1] |

| Aggregated Tau (3RMBD) with this compound (10 µM) | Reduced ellipticity at ~220 | Inhibition of β-sheet formation, suggesting this compound inhibits tau aggregation.[1] |

Experimental Protocols

Materials and Reagents

-

Tau Protein: Purified recombinant human tau protein fragment containing the three microtubule-binding domains (3RMBD).

-

This compound: Synthesized and purified this compound.

-

Heparin: To induce tau aggregation.

-

Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4.

-

Circular Dichroism Spectrometer: A Jasco J-720 spectrometer or equivalent, capable of measurements in the far-UV range (190-250 nm).[1][3]

-

Quartz Cuvette: 1 mm path length.[1]

-

Incubator: Capable of maintaining a constant temperature of 37°C.

Experimental Workflow Diagram

Caption: Experimental workflow for studying this compound's effect on tau aggregation using CD.

Detailed Protocol

-

Sample Preparation:

-

Prepare a stock solution of the 3RMBD tau protein fragment in the desired buffer (e.g., PBS, pH 7.4).

-

Prepare stock solutions of heparin and this compound in the same buffer.

-

For the control sample, mix the 3RMBD tau protein (final concentration 25 µM) with heparin (final concentration 25 µM).[1]

-

For the test sample, mix the 3RMBD tau protein (final concentration 25 µM) with heparin (final concentration 25 µM) and this compound (final concentration 10 µM).[1]

-

Prepare a buffer blank containing only the buffer.

-

-

Incubation for Aggregation:

-

Incubate the control and test sample mixtures at 37°C for 24 hours to allow for tau aggregation.[1]

-

-

Circular Dichroism Measurement:

-

Set the temperature of the CD spectrometer's sample chamber to 25°C.[1]

-

Calibrate the instrument using a standard, if necessary.

-

Record the CD spectrum of the buffer blank from 190 nm to 250 nm.[1]

-

Record the CD spectra of the control and test samples over the same wavelength range. Use a 1 mm path length quartz cuvette.[1]

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the spectra of the control and test samples.

-

Convert the raw data (ellipticity) to mean residue ellipticity (MRE) to normalize for concentration and path length, allowing for comparison between samples. The formula for MRE is: MRE = (Observed CD in millidegrees) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

-